N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide

Description

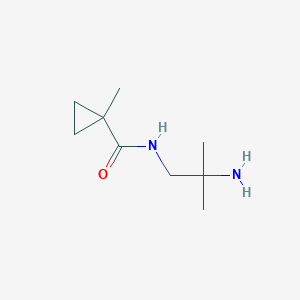

N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is a synthetic organic compound featuring a cyclopropane ring substituted with a methyl group and a carboxamide moiety linked to a 2-amino-2-methylpropylamine chain.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-8(2,10)6-11-7(12)9(3)4-5-9/h4-6,10H2,1-3H3,(H,11,12) |

InChI Key |

SOLDGMQMLNHWMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)NCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with cyclopropanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the hydrogenation of an alcoholic solution of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst. This method is advantageous due to its simplicity, low cost, and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Cyclopropane vs.

- Carboxamide vs. Sulfonamide : Sulfonamide-containing analogs () introduce electronegative sulfur atoms, which may improve binding to enzymatic targets (e.g., proteases or kinases) compared to carboxamides .

- Substituent Effects : Fluorine atoms in ’s compound enhance metabolic stability and bioavailability, while hydroxymethyl groups () facilitate hydrogen bonding, improving solubility .

Biological Activity

N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring and an amino group, which contribute to its biological activity. The molecular formula is C₆H₁₃N₃O, and it can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms remain under investigation, but preliminary studies suggest effects on:

- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways.

- Receptor Modulation : Possible modulation of receptor activity, influencing physiological responses.

Antioxidant Properties

One study highlighted the antioxidant capacity of compounds similar to this compound. The DPPH radical scavenging assay demonstrated significant antioxidant activity, indicating the compound's potential for protecting cells from oxidative stress .

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Research involving structural analogs shows that modifications can enhance potency against cancer cells by disrupting critical cellular processes such as proliferation and survival .

Study 1: Antioxidant Activity Assessment

In a controlled experiment, the antioxidant activity of this compound was assessed using various concentrations in a DPPH assay. Results indicated a dose-dependent increase in scavenging activity:

| Concentration (mg/ml) | DPPH Scavenging Activity (%) |

|---|---|

| 0.5 | 37.15 |

| 1 | 63.67 |

| 2 | 91.82 |

This suggests that higher concentrations significantly enhance antioxidant potential .

Study 2: Cancer Cell Line Inhibition

A series of experiments evaluated the compound's effect on human cancer cell lines. The results indicated that at certain concentrations, there was a marked reduction in cell viability, suggesting potential use as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings support further investigation into its role as a therapeutic agent against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.